

Felbamate Repurposed: Application Notes and Protocols for Clinical Trial Design

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Compound of Interest

Compound Name: Felbamate

Cat. No.: B1672329

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing clinical trials to investigate the repurposed applications of **Felbamate**, a marketed anti-epileptic drug, in new therapeutic areas. The following protocols are based on existing clinical trial data for its use in treatment-resistant bipolar depression and preclinical evidence for its potential in neuropathic pain.

Repurposed Application: Adjunctive Therapy for Treatment-Resistant Bipolar Depression

This section outlines a Phase 2 clinical trial design based on the completed NCT00034229 study, investigating **Felbamate** as an adjunctive treatment for patients with bipolar disorder who have not responded to standard therapies.^{[1][2]}

Rationale

Felbamate's mechanism of action, which involves the modulation of the N-methyl-D-aspartate (NMDA) receptor and potentiation of GABAergic transmission, provides a strong basis for its investigation in mood disorders.^[1] Dysregulation in glutamatergic and GABAergic systems has been implicated in the pathophysiology of bipolar disorder.

Quantitative Data Summary

Parameter	Specification	Source
Phase	2	[2]
Study Design	Randomized, Double-Blind, Placebo-Controlled	[1]
Patient Population	Adults (18-65 years) with a diagnosis of Bipolar I or II Disorder, currently in a major depressive episode, and considered treatment-resistant.	[1]
Sample Size	Approximately 52	[1]
Treatment Duration	8 weeks	[1]
Dosage	600-3000 mg/day, administered in divided doses	[1]
Primary Outcome Measure	Change from baseline in a standardized depression rating scale score (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS)	General clinical trial guidelines
Secondary Outcome Measures	- Response rate (e.g., ≥50% reduction in MADRS score)- Remission rate (e.g., MADRS score ≤10)- Change in clinical global impression (CGI) scores- Safety and tolerability assessments	General clinical trial guidelines

Experimental Protocol

1.3.1. Inclusion and Exclusion Criteria

- Inclusion:
 - Diagnosis of Bipolar I or II disorder, confirmed by a structured clinical interview.

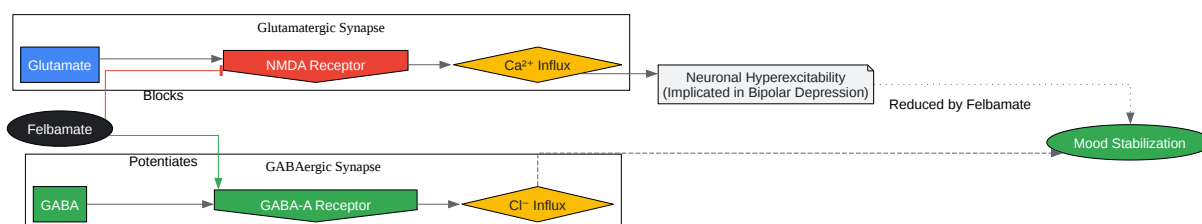
- Currently experiencing a major depressive episode of at least 4 weeks in duration.
- History of non-response to at least two adequate trials of standard mood-stabilizing or antidepressant medications.[3][4][5][6]
- Stable dose of a standard mood stabilizer (e.g., lithium, valproate) for at least 2 weeks prior to randomization.
- Signed informed consent.
- Exclusion:
 - History of aplastic anemia or hepatic dysfunction.
 - Current psychotic features.
 - Significant suicidal ideation.
 - Substance use disorder within the past 6 months.
 - Pregnancy or lactation.
 - Concurrent use of other investigational drugs.

1.3.2. Study Procedures

- Screening Phase (Up to 2 weeks):
 - Obtain informed consent.
 - Conduct comprehensive medical and psychiatric history.
 - Perform physical examination, electrocardiogram (ECG), and laboratory tests (complete blood count with differential, liver function tests, renal function tests).
 - Administer baseline clinical assessments (e.g., MADRS, CGI).
- Randomization and Treatment Phase (8 weeks):

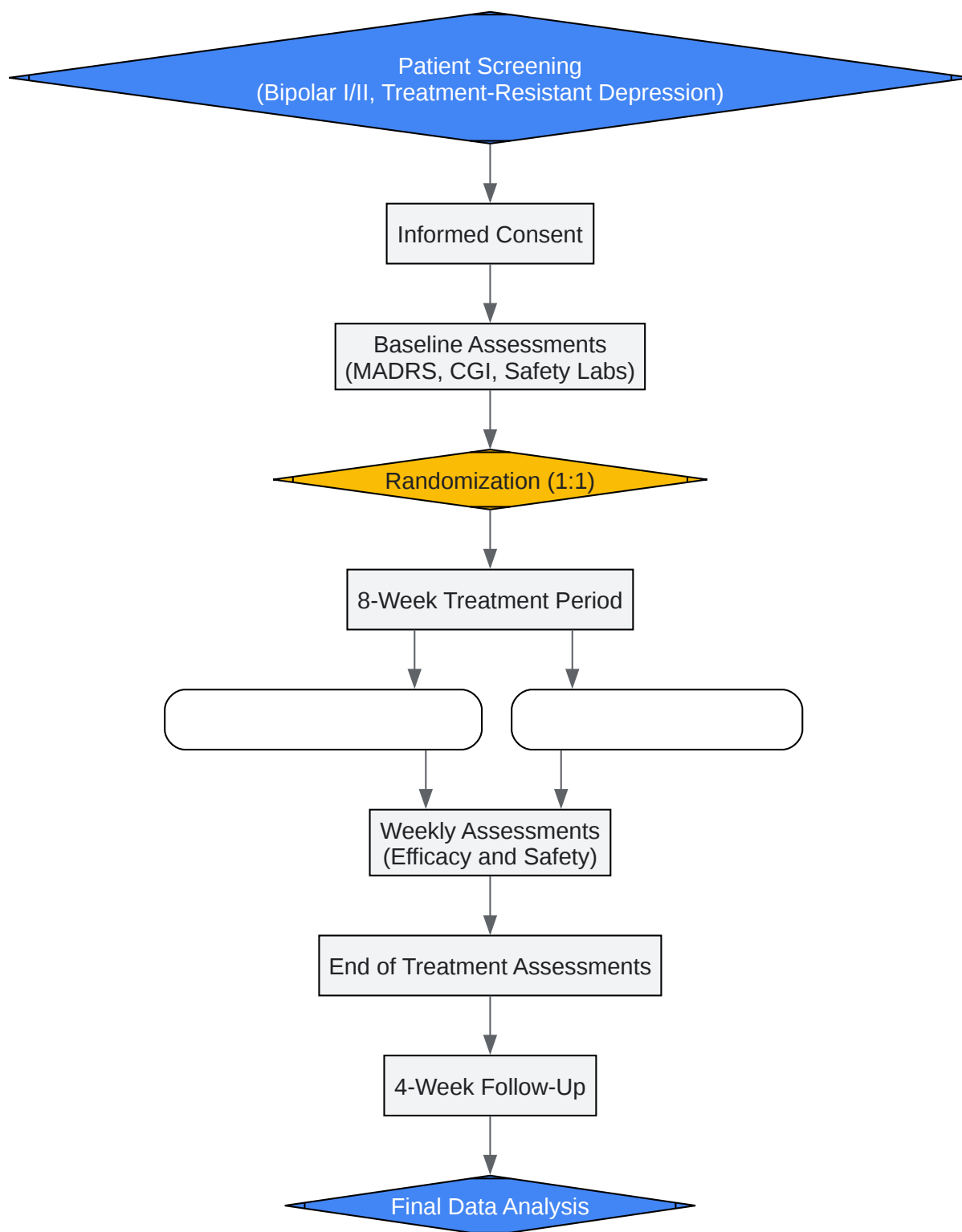
- Eligible patients are randomized in a 1:1 ratio to receive either **Felbamate** or a matching placebo.
- **Felbamate** is initiated at a low dose (e.g., 600 mg/day) and titrated upwards over 2-3 weeks to a target dose of up to 3000 mg/day, based on tolerability.^[1]
- Patients continue their stable dose of standard mood stabilizer.
- Weekly visits for safety monitoring (adverse events, vital signs, laboratory tests) and efficacy assessments.
- Follow-up Phase (4 weeks):
 - After the 8-week treatment period, the investigational drug is tapered down over 1-2 weeks.
 - A final safety and efficacy assessment is conducted at the end of the follow-up period.

Signaling Pathway and Workflow Diagrams



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Caption: **Felbamate**'s dual action on NMDA and GABA-A receptors.



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Caption: Clinical trial workflow for repurposed **Felbamate**.

Repurposed Application: Neuropathic Pain (Proposed Protocol)

This section proposes a clinical trial design for investigating **Felbamate** in neuropathic pain, based on a case report of its efficacy in trigeminal neuralgia and general principles of neuropathic pain trial design.^{[7][8][9][10][11]}

Rationale

The mechanisms underlying neuropathic pain involve neuronal hyperexcitability and central sensitization, processes in which NMDA receptors play a crucial role. **Felbamate**'s NMDA receptor antagonist activity suggests its potential to alleviate neuropathic pain. The reported success in treating trigeminal neuralgia, a severe form of neuropathic pain, further supports this hypothesis.^{[7][8]}

Quantitative Data Summary (Proposed)

Parameter	Specification	Rationale/Source
Phase	2a (Proof-of-Concept)	Initial investigation of efficacy
Study Design	Randomized, Double-Blind, Placebo-Controlled, Crossover	To minimize inter-patient variability
Patient Population	Adults (18-70 years) with chronic, stable neuropathic pain (e.g., post-herpetic neuralgia, painful diabetic neuropathy) for at least 3 months.	Common neuropathic pain conditions
Sample Size	Approximately 30-40	Sufficient for initial efficacy signal
Treatment Duration	Two 4-week treatment periods, separated by a 2-week washout	To assess treatment effect and washout
Dosage	Titrated up to 2400 mg/day, administered in divided doses	Based on epilepsy dosages, adjusted for tolerability
Primary Outcome Measure	Change from baseline in the daily pain score on an 11-point Numeric Rating Scale (NRS)	Standard in neuropathic pain trials
Secondary Outcome Measures	- Change in sleep interference score- Change in Patient Global Impression of Change (PGIC)- Proportion of patients with $\geq 30\%$ and $\geq 50\%$ pain reduction- Safety and tolerability	Comprehensive assessment of treatment effect

Experimental Protocol (Proposed)

2.3.1. Inclusion and Exclusion Criteria

- Inclusion:

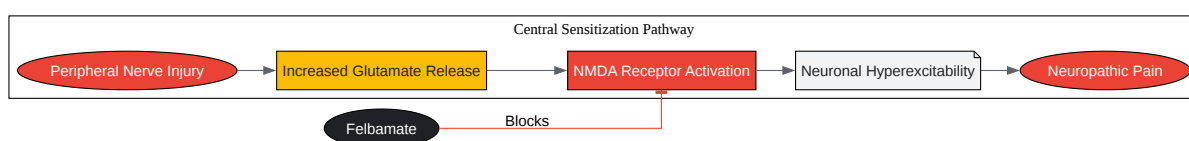
- Clinical diagnosis of a specific type of peripheral neuropathic pain.
- Average daily pain intensity of ≥ 4 on the NRS at baseline.
- Stable pain for at least 1 month prior to screening.
- Signed informed consent.
- Exclusion:
 - History of aplastic anemia or hepatic dysfunction.
 - Pain due to non-neuropathic causes.
 - Use of other investigational drugs or potent analgesics that cannot be washed out.
 - Pregnancy or lactation.

2.3.2. Study Procedures

- Screening and Baseline Phase (Up to 4 weeks):
 - Obtain informed consent.
 - Washout of prohibited medications.
 - Establish a stable baseline of pain scores through daily diaries.
 - Perform safety assessments (labs, ECG).
- Crossover Treatment Phase (10 weeks):
 - Period 1 (4 weeks): Patients are randomized to receive either **Felbamate** or placebo. The dose is titrated over the first 2 weeks.
 - Washout (2 weeks): Patients receive a placebo to minimize carryover effects.
 - Period 2 (4 weeks): Patients are crossed over to the alternate treatment.

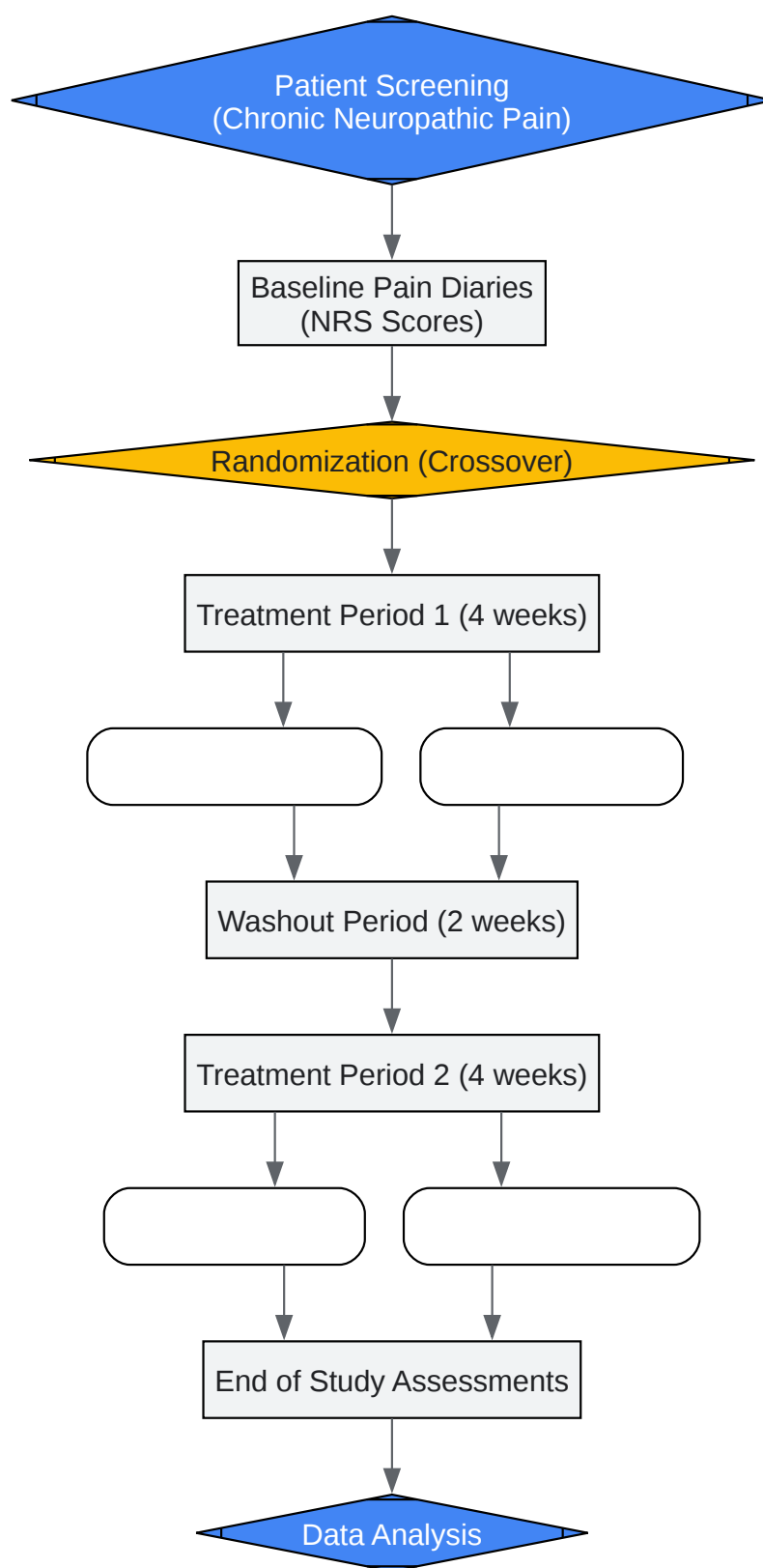
- Daily pain and sleep diaries are maintained throughout.
- Weekly clinic visits for safety and tolerability assessments.
- End-of-Study Visit:
 - Final efficacy and safety assessments are performed.

Logical Relationship and Workflow Diagrams



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Caption: Proposed mechanism of **Felbamate** in neuropathic pain.



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Caption: Crossover clinical trial design for neuropathic pain.

Critical Safety Considerations: Black Box Warning

All clinical trials involving **Felbamate** must address the serious risks of aplastic anemia and hepatic failure.

- Stringent Monitoring:
 - Complete blood counts with differential and platelet counts must be performed at baseline and at frequent intervals (e.g., every 2 weeks) throughout the trial.
 - Liver function tests (ALT, AST, bilirubin) must be monitored at baseline and regularly during the study.
- Informed Consent: The informed consent form must explicitly and clearly detail the risks of aplastic anemia and hepatic failure, including the potential for fatal outcomes.
- Discontinuation Criteria: Clear and immediate stopping rules must be in place for any significant hematological or hepatic abnormalities.

These protocols provide a foundation for the clinical investigation of **Felbamate** for repurposed applications. Investigators must adhere to all regulatory requirements and ethical guidelines when conducting human clinical trials.

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